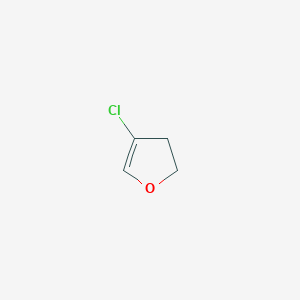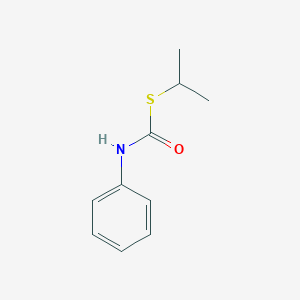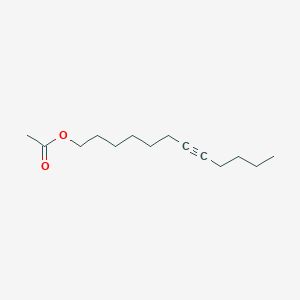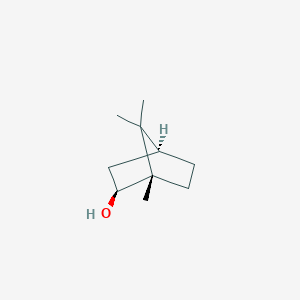
Butoxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butoxylate is a chemical compound with the molecular formula C32H36N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which allows it to participate in a variety of chemical reactions and exhibit distinct properties.
准备方法
Synthetic Routes and Reaction Conditions: Butoxylate can be synthesized through the ethoxylation process, where ethylene oxide is added to a substrate. This reaction typically involves the use of alcohols or phenols as starting materials. The reaction is carried out by blowing ethylene oxide through the alcohol at a temperature of 180°C and under a pressure of 1-2 bar, with potassium hydroxide serving as a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of sophisticated catalysts to control the reaction and produce a product with a narrow range of ethoxylates. This ensures consistency in the molecular weight distribution of the final product .
化学反应分析
Types of Reactions: Butoxylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen to the compound, forming oxides.
Reduction: Involves the removal of oxygen or the addition of hydrogen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly involves reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons .
科学研究应用
Butoxylate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of other chemical compounds.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products
作用机制
The mechanism of action of butoxylate involves its interaction with molecular targets and pathways within biological systems. For instance, in the context of non-steroidal anti-inflammatory drugs, this compound derivatives have been shown to produce relaxation of arterial smooth muscle by releasing nitric oxide or its products . This highlights its potential role in modulating vascular reactions and providing therapeutic benefits.
相似化合物的比较
Ethoxylates: Compounds formed by the addition of ethylene oxide to alcohols or phenols.
Propoxylates: Similar to ethoxylates but involve the addition of propylene oxide.
Alcohol Ethoxylates: Nonionic surfactants used in various commercial products.
Uniqueness of Butoxylate: this compound stands out due to its specific molecular structure and the ability to undergo a wide range of chemical reactions. Its applications in both scientific research and industrial processes further highlight its versatility and importance .
属性
CAS 编号 |
15302-05-3 |
|---|---|
分子式 |
C32H36N2O2 |
分子量 |
480.6 g/mol |
IUPAC 名称 |
butyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C32H36N2O2/c1-2-3-25-36-30(35)31(27-13-7-4-8-14-27)19-22-34(23-20-31)24-21-32(26-33,28-15-9-5-10-16-28)29-17-11-6-12-18-29/h4-18H,2-3,19-25H2,1H3 |
InChI 键 |
MQWDTXAOPTYTLC-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CCCCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)
![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)
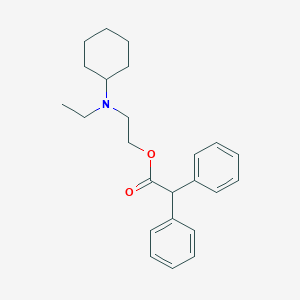
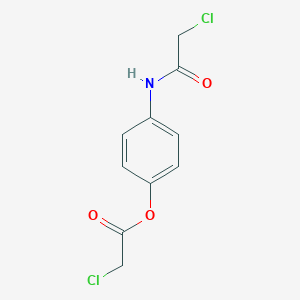
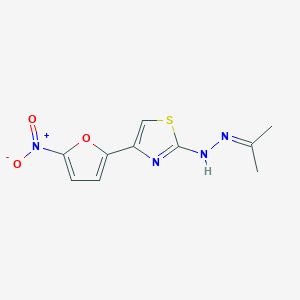
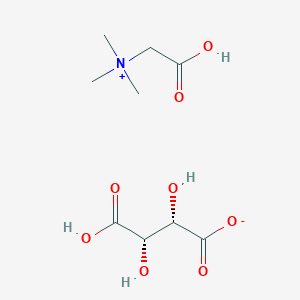

![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)
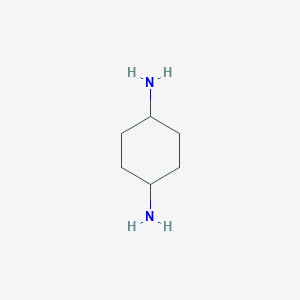
![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
